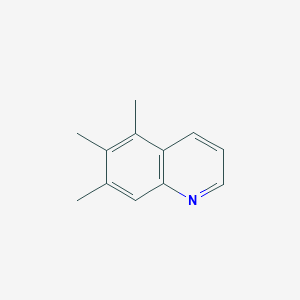

5,6,7-Trimethylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

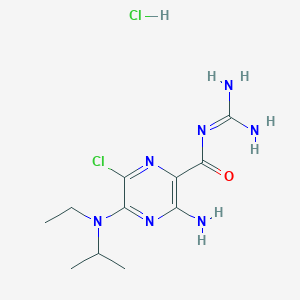

The molecular formula of 5,6,7-Trimethylquinoline is C12H13N. The molecular weight is 171.24.Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Scientific Research Applications

Antitumor Activity

5,6,7-Trimethylquinoline derivatives have shown promising antitumor activity. A series of compounds derived from this chemical structure, particularly those with specific aryl substitutions, displayed cytotoxicity against several tumor cell lines. Notably, certain analogs were more effective than clinical cytostatic agents in preclinical models, highlighting their potential in cancer therapy (Houlihan et al., 1995).

Acetylcholine Receptor Study

Research on a photoaffinity derivative of trimethisoquin, closely related to 5,6,7-Trimethylquinoline, aimed at understanding the acetylcholine receptor structure and function, has revealed its utility in labeling the delta subunit of the receptor. This derivative helped delineate the site for noncompetitive blockers, contributing valuable insights into receptor dynamics and potential therapeutic targets (Oswald & Changeux, 1981).

Synthesis of Bioactive Compounds

5,6,7-Trimethylquinoline serves as a key intermediate in the synthesis of various bioactive compounds, including those with anticancer, antibacterial, and antioxidant properties. For instance, derivatives synthesized through modifications at specific positions have exhibited significant antiproliferative activity against cancer cell lines and inhibitory effects on tubulin polymerization, suggesting their potential as anticancer agents (Lee et al., 2011). Additionally, ethoxyquin, a derivative of 5,6,7-Trimethylquinoline, is extensively studied for its antioxidant effects in animal feed, despite concerns regarding its safety and potential genotoxicity (Blaszczyk & Skolimowski, 2015).

Future Directions

Mechanism of Action

Target of Action

5,6,7-Trimethylquinoline is a type of quinoline, a class of compounds known for their antimicrobial properties . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action.

Mode of Action

Quinolines interact with their targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, effectively inhibiting DNA replication and thereby bacterial growth .

Biochemical Pathways

Quinolines are known to interfere with dna synthesis in bacteria, disrupting their ability to replicate and spread . This disruption can affect various downstream effects, including the inhibition of bacterial growth and the eventual death of the bacteria .

Pharmacokinetics

The pharmacokinetic properties of 5,6,7-Trimethylquinoline are currently unknown. Quinolines generally have good tissue penetration, making them effective antimicrobial agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6,7-Trimethylquinoline would need to be studied further to understand their impact on bioavailability.

Result of Action

The result of 5,6,7-Trimethylquinoline’s action would be the inhibition of bacterial growth due to the disruption of DNA replication . This could potentially lead to the death of the bacteria, effectively treating the infection .

Action Environment

The efficacy and stability of 5,6,7-Trimethylquinoline, like other quinolines, could be influenced by various environmental factors. These factors could include pH levels, temperature, and the presence of other substances that could interact with the compound

properties

IUPAC Name |

5,6,7-trimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHSTINKKSXPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7-Trimethylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2775797.png)

![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)

![6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole](/img/structure/B2775803.png)

![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)

![{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol](/img/structure/B2775814.png)